3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine is an organic compound with the molecular formula C12H18N2S. It features a thiophene ring, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine, typically involves several key reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18N2S |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H18N2S/c1-3-14(4-2)9-12-8-11(10-15-12)6-5-7-13/h8,10H,3-4,7,9,13H2,1-2H3 |
InChI Key |
JKWYTSPGCSAZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
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